5-Hydroxydecanoic acid

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du M-14157 implique plusieurs étapes, généralement en commençant par la préparation d'une molécule précurseur. Le précurseur subit une série de réactions chimiques, notamment la condensation, la cyclisation et les modifications de groupe fonctionnel, pour produire le composé final. Les conditions de réaction spécifiques, telles que la température, le pH et le choix du solvant, sont cruciales pour assurer un rendement élevé et la pureté du M-14157 .

Méthodes de production industrielle

La production industrielle du M-14157 suit des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour l'efficacité et la rentabilité, impliquant souvent des systèmes automatisés et des réacteurs à écoulement continu. Des mesures de contrôle de la qualité sont mises en œuvre pour maintenir la cohérence et répondre aux normes réglementaires .

Analyse Des Réactions Chimiques

Types de réactions

Le M-14157 subit diverses réactions chimiques, notamment :

Oxydation : Le M-14157 peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Les réactions de réduction impliquent des agents tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Les réactions de substitution nucléophile et électrophile sont courantes, avec des réactifs comme les halogènes ou les agents alkylants.

Réactifs et conditions courants

Oxydation : Permanganate de potassium en conditions acides ou neutres.

Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.

Substitution : Halogènes en présence d'un catalyseur ou d'une base.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines .

Applications de la recherche scientifique

Le M-14157 a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme sonde fluorescente pour étudier les interactions moléculaires et les mécanismes réactionnels.

Biologie : Utilisé en bio-imagerie pour visualiser les processus et les structures cellulaires.

Médecine : Utilisé en imagerie diagnostique et comme marqueur de détection de maladies.

Industrie : Appliqué dans le développement de capteurs et de dispositifs analytiques.

Mécanisme d'action

Le mécanisme d'action du M-14157 implique son interaction avec des cibles moléculaires spécifiques, entraînant des changements dans les propriétés de fluorescence. Cette interaction peut être influencée par des facteurs tels que le pH, la concentration ionique et la présence de biomolécules spécifiques. La fluorescence du composé est souvent utilisée pour surveiller les événements biologiques et détecter les changements dans l'environnement cellulaire .

Applications De Recherche Scientifique

M-14157 has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.

Biology: Employed in bioimaging to visualize cellular processes and structures.

Medicine: Utilized in diagnostic imaging and as a marker for disease detection.

Industry: Applied in the development of sensors and analytical devices.

Mécanisme D'action

The mechanism of action of M-14157 involves its interaction with specific molecular targets, leading to changes in fluorescence properties. This interaction can be influenced by factors such as pH, ion concentration, and the presence of specific biomolecules. The compound’s fluorescence is often used to monitor biological events and detect changes in the cellular environment .

Comparaison Avec Des Composés Similaires

Le M-14157 est comparé à d'autres sondes fluorescentes et agents de bio-imagerie, tels que la fluorescéine et la rhodamine. Bien que ces composés partagent des applications similaires, le M-14157 est unique en raison de sa sensibilité et de sa spécificité plus élevées dans la détection de certaines biomolécules. Les composés similaires comprennent :

Fluorescéine : Connue pour sa fluorescence verte brillante.

Rhodamine : Présente une forte fluorescence rouge.

Colorants cyanine : Utilisés pour leurs propriétés de fluorescence proche infrarouge.

Le M-14157 se distingue par sa polyvalence et son efficacité dans diverses applications de recherche, ce qui en fait un outil précieux dans les investigations scientifiques.

Propriétés

IUPAC Name |

5-hydroxydecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-2-3-4-6-9(11)7-5-8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMHJFKYQYDSOQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10977956 | |

| Record name | 5-Hydroxydecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10977956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624-00-0 | |

| Record name | 5-Hydroxydecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxydecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxydecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10977956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of 5-hydroxydecanoic acid in the context of cardioprotection?

A1: this compound acts primarily as a selective antagonist of mitochondrial ATP-sensitive potassium (mitoKATP) channels. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound interact with mitoKATP channels?

A2: While the exact binding site and mechanism are still under investigation, this compound is believed to bind to mitoKATP channels, preventing their activation by endogenous ligands or pharmacological agents like diazoxide. [, , , ]

Q3: What are the downstream effects of this compound's inhibition of mitoKATP channels in cardiomyocytes?

A3: By inhibiting mitoKATP channels, this compound can:

- Block cardioprotective mechanisms: It can abolish the protective effects of ischemic preconditioning (IPC) and pharmacological agents like diazoxide against ischemia-reperfusion injury. [, , , , , , , , , , , , , , , , , , , , ]

- Alter intracellular calcium handling: It can prevent the modulation of intracellular calcium levels that typically occurs during preconditioning or with mitoKATP channel openers, potentially exacerbating calcium overload during ischemia-reperfusion. [, , , ]

- Impair mitochondrial function: Inhibiting mitoKATP channels can disrupt mitochondrial membrane potential, reduce ATP synthesis, and promote the opening of the mitochondrial permeability transition pore (mPTP), contributing to cell death. [, , , , , , ]

Q4: What is the role of mitoKATP channels in cardioprotection, and why is their inhibition by this compound detrimental?

A4: MitoKATP channels are believed to play a key role in cardioprotective mechanisms by:

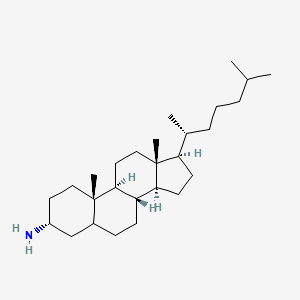

Q5: What is the molecular formula, weight, and structure of this compound?

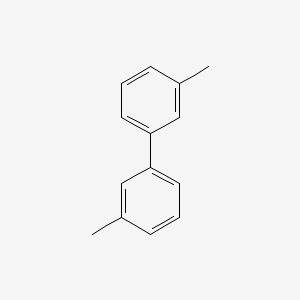

A5:

Q6: Has the structure-activity relationship (SAR) of this compound been explored in relation to its mitoKATP channel blocking activity?

A6: While detailed SAR studies are limited in the provided literature, some studies suggest that the length of the carbon chain and the position of the hydroxyl group are essential for the inhibitory activity of this compound on mitoKATP channels. [, ]

Q7: What is known about the pharmacokinetics and pharmacodynamics (PK/PD) of this compound?

A7: The provided literature primarily focuses on the pharmacological effects of this compound in experimental settings, typically using in vitro or ex vivo models. Detailed information regarding its absorption, distribution, metabolism, excretion, and in vivo efficacy in humans is not extensively covered.

Q8: In what experimental models has this compound been used to study cardioprotection?

A8: The research predominantly employs the following models:

- Isolated perfused hearts (Langendorff preparation): This ex vivo model allows for the assessment of cardiac function, infarct size, and the effects of various interventions, including this compound, on ischemia-reperfusion injury. [, , , , , , , , , , , , , , , , , , , , ]

- Isolated cardiac myocytes: This in vitro model enables the investigation of cellular mechanisms, calcium handling, and electrophysiological changes in response to this compound and other interventions. [, , , ]

- In vivo models of myocardial infarction: Some studies use animal models of induced myocardial infarction to assess the effects of this compound on infarct size, cardiac function, and survival. [, , , , , , , ]

Q9: What are the key findings regarding the effects of this compound in these experimental models?

A9: Consistent findings across studies demonstrate that this compound:

- Abolishes the cardioprotective effects of IPC and mitoKATP channel openers: This reinforces its role as a selective mitoKATP channel antagonist. [, , , , , , , , , , , , , , , , , , , , ]

- Exacerbates ischemia-reperfusion injury: It can worsen cardiac function, increase infarct size, and promote cell death when administered before or during ischemia. [, , , , , , , , , , , , , , , , , , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimido[1,2-a]purin-10-one](/img/structure/B1664582.png)

![3-{7-[(2-{[(Octadecylcarbamoyl)oxy]methyl}prop-2-en-1-yl)oxy]-7-oxoheptyl}-1,3-thiazol-3-ium bromide](/img/structure/B1664589.png)